molecular formula C16H15FN2O4 B5809724 N'-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide

N'-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide

Cat. No.: B5809724
M. Wt: 318.30 g/mol
InChI Key: DAWRBDAKNDSONS-UHFFFAOYSA-N
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Description

N’-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a carbonyl group, and a dimethoxybenzenecarboximidamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide typically involves multiple steps, including nucleophilic substitution and ester hydrolysis. One common method starts with the commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, which undergoes nucleophilic substitution to introduce the fluorophenyl group. Subsequent steps involve ester hydrolysis and further functional group modifications to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-21-13-8-5-11(9-14(13)22-2)15(18)19-23-16(20)10-3-6-12(17)7-4-10/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWRBDAKNDSONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)F)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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